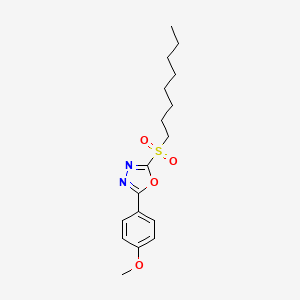

2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-octylsulfonyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-3-4-5-6-7-8-13-24(20,21)17-19-18-16(23-17)14-9-11-15(22-2)12-10-14/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUCZFQCEXJBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211718 | |

| Record name | 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477857-42-4 | |

| Record name | 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477857-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with octylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The resulting intermediate is then cyclized to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Various reduced oxadiazole derivatives.

Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole has several scientific research applications:

- **

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-(octylsulfonyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Oxadiazole derivatives are known for their potential as therapeutic agents against various diseases, including cancer, infections, and neurodegenerative disorders. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a methoxyphenyl group and an octylsulfonyl moiety, which contribute to its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities:

- Antiproliferative Activity : Compounds in this class have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that certain oxadiazoles can reduce cell viability in colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells by interfering with cellular processes such as topoisomerase activity .

- Antimicrobial Properties : The oxadiazole scaffold has been associated with antibacterial and antifungal activities. Some derivatives have shown effectiveness against pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

- Antiviral Activity : Recent investigations into oxadiazole derivatives reveal promising antiviral effects against viruses such as the tobacco mosaic virus (TMV) and pepper mild mottle virus (PMMoV). Compounds have demonstrated significant protective activity at low concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives, including this compound:

- Antiproliferative Effects : A study highlighted that oxadiazole compounds significantly reduced the viability of promastigotes in Leishmania species. At concentrations of 50 µM, reductions in viability were observed up to 66%, indicating a strong antiproliferative effect attributed to the oxadiazole backbone .

- Mechanism of Action : The mechanism by which these compounds exert their effects includes interaction with key cellular targets such as topoisomerase I. Molecular docking studies have suggested that these compounds can bind effectively to these targets, inhibiting their enzymatic activity and leading to cell death .

- Nematocidal Activity : Recent research has also explored the nematocidal properties of related oxadiazole derivatives. Compounds demonstrated effective mortality rates against nematodes at concentrations lower than conventional treatments, suggesting their potential utility in agricultural applications .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | HCT-116 (Colorectal carcinoma) | 50 | 66% reduction in viability |

| Antiproliferative | HeLa (Cervical adenocarcinoma) | 25 | 32% reduction in viability |

| Antimicrobial | Various bacterial strains | Varies | Significant inhibition |

| Antiviral | TMV | 210.4 | Protective effect noted |

| Nematocidal | Bursaphelenchus xylophilus | 35.5 | 100% mortality |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonyl/Sulfinyl Oxadiazoles

Key Compounds:

2-(4-Chlorophenyl)-5-((4-nitrobenzyl)sulfinyl)-1,3,4-oxadiazole (7g) Activity: Demonstrated 81% yield and structural characterization via NMR and HRMS .

2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Activity: EC₅₀ values of 1.98 µg/mL against Xanthomonas axonopodis (Xac) and 0.17 µg/mL against Xanthomonas oryzae (Xoo), outperforming commercial agents like bismerthiazol . Comparison: The shorter methylsulfonyl group may reduce lipophilicity compared to octylsulfonyl, affecting bioavailability but improving solubility.

2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (61b) Activity: MIC of 4 μM against Mycobacterium tuberculosis . Comparison: The sulfanyl linker and nitro group enhance antitubercular activity, but the octylsulfonyl group in the target compound may offer better pharmacokinetics.

Structural Influence Table:

Q & A

Basic: What are the common synthetic strategies for 1,3,4-oxadiazole derivatives with sulfonyl substituents?

Methodological Answer:

Synthesis typically involves cyclization of hydrazide precursors or oxidation of thioether intermediates. For sulfonyl groups (e.g., octylsulfonyl), a two-step approach is often used:

Thioether Formation: React a thiol-containing oxadiazole intermediate with an alkyl halide (e.g., octyl bromide) under basic conditions (e.g., triethylamine in THF) .

Oxidation to Sulfonyl: Treat the thioether with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) or hydrogen peroxide with ammonium molybdate in ethanol .

Example: details sulfonyl group introduction via oxidation of methylthio-oxadiazoles using mCPBA, yielding sulfonyl derivatives with >95% purity.

Basic: How is structural characterization of 1,3,4-oxadiazole derivatives performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent integration and connectivity. For example, aromatic protons in the 4-methoxyphenyl group appear as a doublet at δ 6.9–7.2 ppm, while the octylsulfonyl chain shows characteristic aliphatic signals (δ 1.2–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₇H₂₄N₂O₃S requires m/z 336.15). reports HRMS data for analogous compounds with <2 ppm error .

- X-ray Crystallography: Resolves crystal packing and bond angles, though limited to crystalline derivatives (e.g., uses this for thiadiazole analogs) .

Advanced: How do substituents like 4-methoxyphenyl and octylsulfonyl influence bioactivity in oxadiazoles?

Methodological Answer:

- Electron-Donating Groups (e.g., 4-methoxy): Enhance electron density, improving interactions with hydrophobic enzyme pockets. shows 4-methoxyphenyl derivatives exhibit 95.37% growth inhibition in leukemia cells (SF-295) at 10⁻⁵ M via π-π stacking in docking studies .

- Sulfonyl Groups: Increase polarity and hydrogen-bonding capacity. In , sulfonyl derivatives show improved Rho kinase inhibition (IC₅₀ < 50 nM) compared to thioethers, likely due to stronger electrostatic interactions .

Data Contradiction Note: While methoxy groups generally enhance activity, steric hindrance from bulky substituents (e.g., tert-butyl in ) may reduce binding affinity, requiring molecular dynamics simulations to optimize .

Advanced: What are potential applications of this compound in materials science?

Methodological Answer:

1,3,4-Oxadiazoles are used in:

- Scintillators: Derivatives like BPBD () act as primary dopants in polymer matrices for radiation detection, with fluorescence quantum yields >80% .

- Organic Light-Emitting Diodes (OLEDs): Oxadiazoles improve electron transport. reports external quantum efficiencies of 1% for similar structures .

Hypothesis: The octylsulfonyl group may enhance solubility in polymer blends (e.g., polystyrene), while the methoxyphenyl moiety could stabilize excitons in electroluminescent layers.

Advanced: How can computational methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Molecular Docking: Predict binding modes to targets (e.g., used AutoDock Vina to identify interactions with tubulin for anticancer derivatives) .

- QSAR Modeling: Relate substituent descriptors (e.g., logP, polar surface area) to activity. For example, sulfonyl groups in correlate with improved IC₅₀ values due to increased hydrophilicity .

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to explain why bulky groups reduce activity despite favorable docking scores .

Advanced: What safety protocols are recommended for handling sulfonyl-containing oxadiazoles?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact ( classifies similar compounds as irritants) .

- Ventilation: Work in a fume hood due to potential dust formation (e.g., specifies "room temperature, dry, and dark storage" to prevent degradation) .

- Waste Disposal: Neutralize sulfonyl derivatives with aqueous bicarbonate before disposal, as per protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.